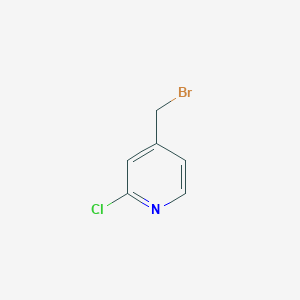
4-(溴甲基)-2-氯吡啶
概述
描述
“4-(Bromomethyl)benzonitrile” is a chemical compound with the linear formula: BrCH2C6H4CN . It’s used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile . “4-(Bromomethyl)benzoic acid” is another related compound with the molecular formula C8H7BrO2 .
Synthesis Analysis
The synthesis of these compounds often involves reactions with other chemicals. For instance, “4-(Bromomethyl)benzonitrile” reacts with 2H-tetrazole in the presence of KOH to yield 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .
Molecular Structure Analysis
The molecular structure of “4-(Bromomethyl)benzoic acid” is represented by the InChI key: CQQSQBRPAJSTFB-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving these compounds are diverse. For example, “4-(Bromomethyl)benzonitrile” is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds vary. For instance, “4-(Bromomethyl)benzoic acid” has a molecular weight of 215.04 g/mol .
科学研究应用
1. 生物探针和治疗药物开发
已经研究了4-(溴甲基)-2-氯吡啶及相关化合物,以探讨它们在选择性共价蛋白质修饰中的潜力,这对于开发生物探针和治疗药物至关重要。例如,4-卤吡啶,包括4-氯吡啶衍生物,显示出作为新型蛋白质修饰剂的潜力。这些化合物作为酶的静态亲和标记物,例如二甲基精氨酸二甲胺水解酶(DDAH),在一氧化氮调节中发挥关键作用。这项研究为在蛋白质修饰和药物开发中更广泛地应用4-卤吡啶基团打开了可能性 (Johnson et al., 2011)。
2. 新型有机化合物的合成
4-(溴甲基)-2-氯吡啶作为各种有机化合物的中间体,包括杂环结构的合成中起着作用。它已被用于通过溴化和胺化等过程制备多卤代联吡啶和其他卤代衍生物。这些化合物在有机合成中具有价值,并在制药和材料科学中具有潜在应用 (Mirzaei & Zenouz, 1997),(Ji et al., 2003)。
3. 制药和生物医学研究
已经探索了4-(溴甲基)-2-氯吡啶的衍生物,以了解其抗菌和抗真菌特性。使用这种化学物质合成的新化合物在抑制细菌和真菌生长方面显示出有希望的结果,表明在开发新型制药剂方面具有潜在应用 (Narayana et al., 2007)。
4. 先进材料的开发
4-(溴甲基)-2-氯吡啶在合成具有季铵氮原子的共轭聚合物等先进材料中也起着关键作用。这些聚合物表现出增加的电导性等独特性质,并在电子和材料科学中具有潜在应用 (Berlin & Razvodovskii, 2007)。
安全和危害
These compounds can pose safety hazards. For example, “Methyl 4-(bromomethyl)benzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause severe skin burns, eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
未来方向
作用机制
Target of Action
Bromomethyl compounds are known to interact with various biological targets, often acting as alkylating agents . Alkylating agents can modify the chemical structure of DNA, thereby interfering with its replication and transcription processes .
Mode of Action
The mode of action of 4-(Bromomethyl)-2-chloropyridine is likely to involve a nucleophilic substitution reaction . The bromomethyl group is susceptible to attack by nucleophiles, such as the oxygen atoms in DNA bases . This can lead to the formation of covalent bonds between the compound and DNA, potentially causing DNA cross-linking . Such cross-linking can disrupt the normal functioning of DNA, affecting processes like replication and transcription .
Biochemical Pathways
Given its potential to interact with dna, it can be inferred that the compound may influence pathways related to dna replication, transcription, and repair . The disruption of these pathways can lead to cell cycle arrest, apoptosis, or changes in gene expression .
Pharmacokinetics
Bromomethyl compounds are generally lipophilic, suggesting they may readily cross biological membranes . The bromine atom in the compound may undergo metabolic transformations, potentially leading to the formation of metabolites .
Result of Action
The molecular and cellular effects of 4-(Bromomethyl)-2-chloropyridine are likely to be influenced by its potential DNA-alkylating activity . By forming covalent bonds with DNA, the compound can cause structural modifications that disrupt normal DNA function . This can lead to a variety of cellular responses, including cell cycle arrest, apoptosis, or changes in gene expression .
Action Environment
The action, efficacy, and stability of 4-(Bromomethyl)-2-chloropyridine can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other chemical substances, and the specific characteristics of the target cells . .
属性
IUPAC Name |
4-(bromomethyl)-2-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWWUDOYVBWQJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513842 | |
| Record name | 4-(Bromomethyl)-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-chloropyridine | |
CAS RN |
83004-15-3 | |
| Record name | 4-(Bromomethyl)-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde](/img/structure/B1338057.png)
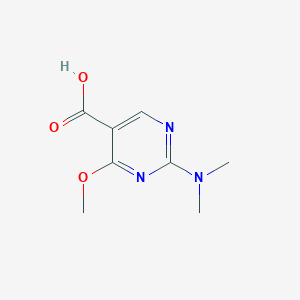

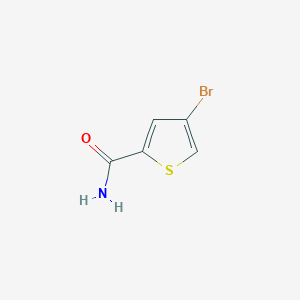
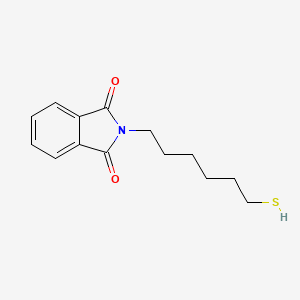
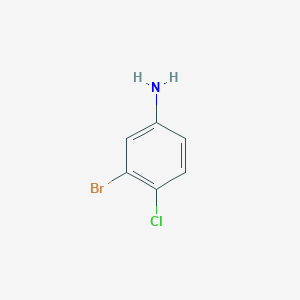

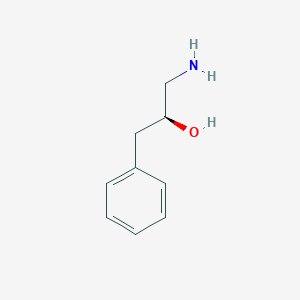
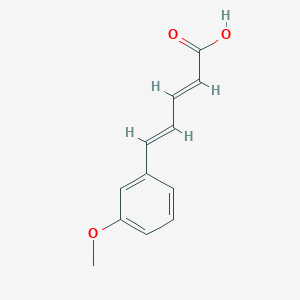

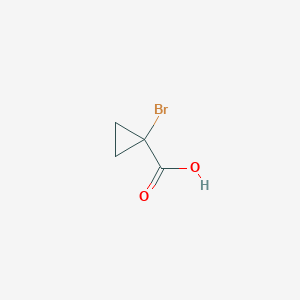
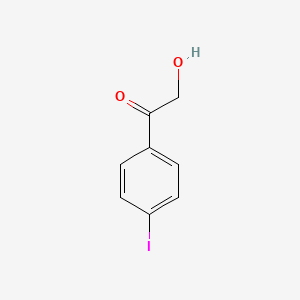
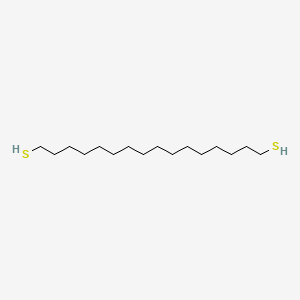
![2-bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1338086.png)